molecular formula C20H19NO3 B2815844 2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid CAS No. 932841-53-7

2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid

Cat. No.: B2815844
CAS No.: 932841-53-7
M. Wt: 321.376
InChI Key: GGNCVLUZPPRZRJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid is an organic compound belonging to the quinoline family. This compound features a quinoline core substituted with a methoxyphenyl group at the 2-position, and three methyl groups at the 3, 6, and 8 positions, along with a carboxylic acid group at the 4-position. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Methylation: The methyl groups can be introduced via methylation reactions using methyl iodide and a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative reacts with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group and the quinoline core can facilitate binding to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylic acid group can also participate in ionic interactions with positively charged residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the methoxy and methyl substitutions, which may affect its binding affinity and specificity.

    2-(4-Hydroxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid: The hydroxy group can alter the compound’s solubility and reactivity.

    2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid: Lacks the additional methyl groups, which can influence its steric properties and interactions with biological targets.

Uniqueness

2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can enhance its chemical stability, biological activity, and potential for functionalization compared to other quinoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-11-9-12(2)18-16(10-11)17(20(22)23)13(3)19(21-18)14-5-7-15(24-4)8-6-14/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCVLUZPPRZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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